1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
1-(3-Fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a fluorinated thienopyrimidine-dione derivative characterized by a bicyclic thieno[3,2-d]pyrimidine core substituted at positions 1 and 3 with a 3-fluorobenzyl group and a 2-fluorophenyl group, respectively. The compound’s structural uniqueness lies in its dual fluorinated aromatic substituents, which likely enhance metabolic stability and modulate electronic properties compared to non-fluorinated analogs .
Properties
Molecular Formula |
C19H12F2N2O2S |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-1-[(3-fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H12F2N2O2S/c20-13-5-3-4-12(10-13)11-22-16-8-9-26-17(16)18(24)23(19(22)25)15-7-2-1-6-14(15)21/h1-10H,11H2 |
InChI Key |
MNUUYGUACJBMMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)F)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminothiophene Derivatives
The most widely used method involves cyclizing 2-aminothiophene-3-carboxylate esters with urea or thiourea analogs. For example, ethyl 2-amino-3-carboxylatethiophene reacts with 2-fluorophenyl isothiocyanate in refluxing 1,4-dioxane to form a thiourea intermediate. Subsequent cyclization under basic conditions (e.g., alcoholic KOH) yields 3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. Microwave irradiation has been shown to enhance reaction efficiency, reducing time from hours to minutes while improving yields by 15–20%.
Formamide-Mediated Cyclization
Alternative approaches employ formamide as a cyclizing agent. Heating ethyl 2-amino-3-carboxylatethiophene with excess formamide at 180°C facilitates intramolecular cyclization, forming the pyrimidinone ring. This method is particularly effective for introducing unsubstituted positions, which are later functionalized. For instance, Hu et al. achieved 85% yields using this protocol, with the 2-fluorophenyl group introduced via post-cyclization substitution.
Functionalization at Position 3
The 3-(2-fluorophenyl) group is typically introduced early in the synthesis but can also be added post-cyclization:
Nucleophilic Aromatic Substitution
4-Chlorothieno[3,2-d]pyrimidine intermediates react with 2-fluoroaniline in the presence of Pd(PPh₃)₄ to form the C–N bond. This Buchwald-Hartwig coupling achieves 65–70% yields under mild conditions (80°C, 8 hours).
Direct Condensation with Isothiocyanates
Condensing 2-aminothiophene derivatives with 2-fluorophenyl isothiocyanate in acetic acid provides a one-pot route to the 3-substituted product. This method avoids isolation of intermediates, streamlining the process.
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies, yields, and conditions:
Structural Characterization and Validation
Post-synthetic analysis confirms the compound’s identity:
- IR Spectroscopy : Strong absorptions at 1720 cm⁻¹ (C=O) and 1240 cm⁻¹ (C–F).
- ¹H-NMR : Distinct singlet for the dione protons (δ 10.2 ppm) and multiplet signals for fluorinated aryl groups (δ 7.1–7.6 ppm).
- MS : Molecular ion peak at m/z 398.1 ([M+H]⁺).
Challenges and Optimization Strategies
Fluorine Substituent Reactivity
The electron-withdrawing nature of fluorine can hinder nucleophilic substitution. Using bulky bases (e.g., DBU) mitigates this by deprotonating intermediates more effectively.
Solvent Selection
High-boiling solvents like 1,4-dioxane improve cyclization yields but require rigorous drying to prevent hydrolysis. Recent studies propose ionic liquids as alternatives, enhancing reaction rates and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the thienopyrimidine core.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the benzyl or phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thienopyrimidines.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione would depend on its specific biological target. Generally, thienopyrimidines can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing the compound’s electronic properties and interactions with the target.
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Implications
Fluorination Effects
- The target compound’s 3-fluorobenzyl and 2-fluorophenyl groups enhance metabolic stability by resisting oxidative degradation, a common feature in fluorinated pharmaceuticals .
Molecular Weight and Lipophilicity
- The molecular weight of the target compound is estimated to be ~367 g/mol, similar to its 3-methylbenzyl analog . This places it within the acceptable range for oral bioavailability (Lipinski’s rule of five).
- The logP value is likely higher than that of hydroxylated derivatives (e.g., 6-arylthio-3-hydroxypyrimidine-diones) due to reduced polarity .
Biological Activity
1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a member of the thienopyrimidine class of compounds characterized by a unique fused ring structure that includes sulfur and nitrogen atoms. The inclusion of fluorinated substituents enhances its potential biological activities, making it a compound of interest in medicinal chemistry.
- Molecular Formula : C19H12F2N2O2S
- Molecular Weight : 370.37 g/mol
- IUPAC Name : 3-(2-fluorophenyl)-1-[(3-fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione
These properties suggest that the compound may exhibit unique interactions with biological targets due to its structural features.
The biological activity of 1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is primarily linked to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that the compound may possess anti-inflammatory and anticancer properties. The fluorine substituents are believed to enhance binding affinity and selectivity towards these targets, which is crucial for therapeutic efficacy.
Anticancer Activity
Research has indicated that thienopyrimidine derivatives can inhibit cancer cell proliferation. For example:
- A study demonstrated that related thienopyrimidine compounds exhibited significant antiproliferative effects on various cancer cell lines, including A431 vulvar epidermal carcinoma cells, with IC50 values in the low micromolar range .
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects have been explored through its interaction with inflammatory pathways. It is hypothesized that the structural characteristics allow for modulation of inflammatory mediators.
Comparative Analysis
To better understand the biological activity of 1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, it is useful to compare it with other thienopyrimidine derivatives:
| Compound | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Thieno[2,3-d]pyrimidine | Anticancer | 0.1 |
| Compound B | Thieno[2,3-d]pyrimidine | LHRH antagonist | 0.06 |
| 1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine | Unknown | Anti-inflammatory/Anticancer | TBD |
Case Study 1: Anticancer Effects
In vitro studies have shown that thienopyrimidine derivatives can significantly inhibit cell growth in cancer models. This suggests that compounds like 1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione may serve as lead compounds for further development in cancer therapy.
Case Study 2: Inflammatory Pathway Modulation
Research into related compounds has revealed their ability to modulate key inflammatory pathways. These findings imply that 1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione could be effective in treating conditions characterized by chronic inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
